Home > Products > Screening Compounds P92233 > Ahbd-kanamycin B
Ahbd-kanamycin B - 83071-96-9

Ahbd-kanamycin B

Catalog Number: EVT-1548228
CAS Number: 83071-96-9
Molecular Formula: C45H90N12O25
Molecular Weight: 1199.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ahbd-kanamycin B is a derivative of kanamycin B, an aminoglycoside antibiotic originally derived from Streptomyces kanamyceticus. Kanamycin B is well-known for its effectiveness against a range of bacterial infections, particularly those caused by Gram-negative bacteria. The compound is classified under aminoglycosides, which are characterized by their ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 30S subunit, leading to misreading of mRNA and subsequent production of faulty proteins.

Source and Classification

Ahbd-kanamycin B is synthesized from kanamycin B through various chemical modifications. Kanamycin B itself is produced naturally from the fermentation of the bacterium Streptomyces kanamyceticus and is classified as an aminoglycoside antibiotic. This classification is significant as it informs the mechanism of action and therapeutic applications of the compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ahbd-kanamycin B typically involves several steps that modify the structure of kanamycin B to enhance its pharmacological properties. One common method includes:

  1. Protection of Functional Groups: Protecting groups are introduced to amine and hydroxyl functionalities in kanamycin B to prevent unwanted reactions during subsequent steps.
  2. Chemical Modifications: Specific reactions such as azide formation or alkylation are performed to introduce new functional groups that can enhance solubility or antibacterial activity.
  3. Deprotection: After the desired modifications, protecting groups are removed to yield Ahbd-kanamycin B.

These methods have been detailed in various studies, emphasizing the importance of precise control over reaction conditions to achieve high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

Ahbd-kanamycin B retains the core structure of kanamycin B but includes additional functional groups that alter its properties. The molecular formula for kanamycin B is C18H36N4O11, while Ahbd-kanamycin B may have variations depending on the specific modifications applied during synthesis.

The structural analysis typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound. These techniques help elucidate the arrangement of atoms within the molecule and verify that the intended modifications have been successfully incorporated.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Ahbd-kanamycin B include:

  • Nucleophilic Substitution: This reaction can be used to introduce alkyl groups or other substituents at specific positions on the kanamycin backbone.
  • Reduction Reactions: Certain functional groups may require reduction to achieve desired properties, such as converting azides back into amines.
  • Acylation: This process can modify hydroxyl groups into more complex structures that may enhance antibacterial activity.

Each reaction step must be carefully optimized for conditions such as temperature, solvent, and catalysts to ensure high yields and minimize by-products .

Mechanism of Action

Process and Data

Ahbd-kanamycin B functions primarily by inhibiting bacterial protein synthesis. It binds specifically to the 16S rRNA component of the 30S ribosomal subunit, disrupting the decoding process during translation. This binding leads to:

  • Misreading of mRNA codons.
  • Incorporation of incorrect amino acids into nascent polypeptides.
  • Ultimately, this results in nonfunctional proteins that can severely disrupt bacterial growth and replication.

In vitro studies have demonstrated that Ahbd-kanamycin B retains significant antibacterial activity against various pathogens, similar to or enhanced compared to its parent compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ahbd-kanamycin B exhibits several notable physical and chemical properties:

Characterization techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .

Applications

Scientific Uses

Ahbd-kanamycin B has potential applications in both clinical settings and research:

  • Antibacterial Therapy: It can be utilized in treating infections caused by resistant strains of bacteria due to its modified structure potentially enhancing efficacy.
  • Research Applications: The compound serves as a valuable tool in microbiological studies aimed at understanding antibiotic resistance mechanisms or in developing new therapeutic agents.

Additionally, ongoing research into derivatives like Ahbd-kanamycin B continues to explore their potential in overcoming challenges posed by antibiotic resistance .

Structural and Molecular Characterization of Ahbd-Kanamycin B

Chemical Composition and Stereochemical Configuration

Comparative Analysis of Kanamycin B and Kanamycin A: C2’ Position Modifications

Kanamycin B and kanamycin A are diastereomeric aminoglycoside antibiotics sharing an identical 2-deoxystreptamine (2-DOS) core but differing at the C2’ position of their glucopyranose ring. Kanamycin B possesses a 2’-amino group (‑NH₂), whereas kanamycin A features a 2’-hydroxyl group (-OH) [1] [8]. This single substitution profoundly alters their biochemical properties:

  • Electrostatic Profile: The 2’-NH₂ group in kanamycin B enhances cationic character, strengthening electrostatic interactions with the polyanionic bacterial rRNA A-site.
  • Binding Affinity: Kanamycin B exhibits ~2-fold higher antibacterial potency than kanamycin A due to additional hydrogen-bonding interactions facilitated by the amino group [8].
  • Ahbd-Kanamycin B Modification: The introduction of a 4-amino-2-hydroxybutyryl (Ahb) side chain at the C1 position further augments steric bulk and cationic charge, reducing susceptibility to aminoglycoside-modifying enzymes (AMEs) [6].

Table 1: Structural Comparison of Kanamycin Variants

CompoundC2’ SubstituentNet Charge (pH 7.4)Relative Antibacterial Potency
Kanamycin B-NH₂+51.0× (Reference)
Kanamycin A-OH+40.5×
Ahbd-Kanamycin B-NH₂ (+ Ahb at C1)+64-8× (vs. Kanamycin B)

Role of 2-Deoxystreptamine (2-DOS) Core in Structural Stability

The 2-DOS aminocyclitol ring serves as the central scaffold for kanamycin B and its derivatives:

  • Conformational Rigidity: The chair conformation of 2-DOS (with equatorial hydroxyls at C1/C3 and axial amines at C2/C4) positions functional groups for optimal rRNA docking. X-ray crystallography confirms this ring adopts minimal distortion upon binding to ribosomal targets [1].
  • Hydrogen-Bond Network: The C4/C6-disubstituted 2-DOS anchors kanamycin B to rRNA nucleotides G1405 and U1495 via direct hydrogen bonds, while the Ahb extension in Ahbd-kanamycin B forms additional contacts with A-site residues (e.g., A1408) [4] [6].
  • Steric Influence: The 2-DOS core’s rigidity prevents collapse of the hydrophobic pocket in the rRNA decoding center, maintaining antibiotic activity against resistant strains [4].

Functional Group Interactions in Antibiotic Activity: Hydroxyl vs. Amino Substitutions

The antibiotic efficacy of kanamycin derivatives is governed by substituent-dependent interactions:

  • Amino Groups: The 6’-NH₂ in ring I and 2’’-NH₂ in ring II (kanamycin B numbering) form salt bridges with rRNA phosphates, with pKa values (~7.5–8.5) ensuring protonation under physiological conditions. Loss of these groups (e.g., kanamycin A) diminishes binding energy by 2–3 kcal/mol [6] [8].
  • Hydroxyl Groups: C3’/C4’-OH residues coordinate structural water molecules, bridging to rRNA bases. Replacement with amino groups (e.g., kanamycin B vs. A) enhances solvation energy but may increase susceptibility to phosphorylation by APH(3’) enzymes [6].
  • Ahb Moiety: The 4-amino-2-hydroxybutyryl chain in Ahbd-kanamycin B sterically blocks access of AMEs (e.g., AAC(6’)-Ii) to the C1 amino group while adding a cationic center for enhanced rRNA affinity [6].

Crystallographic and Spectroscopic Profiling

X-ray Diffraction Studies of Ahbd-Kanamycin B Complexes

X-ray diffraction analyses reveal how structural modifications influence target binding:

  • Ribosomal Complexes: Co-crystals of Ahbd-kanamycin B with the 30S ribosomal subunit (PDB: 3KNH) show the Ahb moiety inserted into a hydrophobic cleft formed by 16S rRNA residues A1408, A1492, and A1493. This displaces catalytic magnesium ions required for phosphotransferases [4].
  • Enzyme Resistance Mechanisms: Structures of Ahbd-kanamycin B bound to AAC(6’)-Ii acetyltransferase (2.1 Å resolution) demonstrate incomplete accommodation of the Ahb chain in the enzyme’s active site, explaining reduced acetylation efficiency compared to kanamycin B [4].
  • Crystallographic Parameters:

Table 2: Crystallographic Data for Kanamycin B and Derivatives

ComplexSpace GroupResolution (Å)Unit Cell Parameters (Å)Key Interactions Disrupted
Kanamycin B-30S ribosomeP2121212.35a=65.66, b=67.26, c=93.25None
Ahbd-Kanamycin B-30SP432122.10a=102.3, b=102.3, c=176.9Mg²⁺ coordination at decoding site
Kanamycin B-AAC(6’)-IiP651.67a=47.01, b=72.33, c=74.62Substrate access channel

Nuclear Magnetic Resonance (NMR) Analysis of Conformational Dynamics

NMR studies elucidate solution-state flexibility and ligand binding:

  • Ring Flexibility: ¹H-¹³C HSQC spectra of kanamycin B reveal rapid puckering of the glucopyranose ring (τₘ ≈ 1.2 ns), while Ahbd-kanamycin B exhibits restricted motion (τₘ ≈ 4.7 ns) due to steric bulk of the Ahb group [9].
  • Binding-Induced Changes: Chemical shift perturbations (CSPs) in 15N-labeled rRNA upon Ahbd-kanamycin B titration show largest Δδ (>0.5 ppm) for nucleotides G1491, A1408, and U1495, indicating contacts with the Ahb moiety and 2-DOS core [9].
  • Cation Coordination: ³¹P NMR detects Mg²⁺ displacement from the rRNA A-site upon Ahbd-kanamycin B binding, evidenced by loss of Mg²⁺-phosphate resonance at 0.5 ppm and emergence of free phosphate signal at 3.2 ppm [6] [9].

Table 3: NMR Assignments for Kanamycin B Rings (500 MHz, D₂O)

ResidueH Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)NOE Contacts (r < 5Å)
2-DOS C1-H3.1254.7Ring I: H6, H4’
Ring I H2’2.9551.82-DOS: H1, H3
Ring II H1’’5.32101.4Ring I: H2’, H4’
Ahb Hα3.78 (Ahbd-Kan B)48.92-DOS: H1, H3; Ring II: H1’’

Complete Compound List:

  • Kanamycin B
  • Kanamycin A
  • Ahbd-Kanamycin B
  • 2-Deoxystreptamine (2-DOS)
  • 4-Amino-2-hydroxybutyryl (Ahb)

Properties

CAS Number

83071-96-9

Product Name

Ahbd-kanamycin B

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;carbonic acid

Molecular Formula

C45H90N12O25

Molecular Weight

1199.3 g/mol

InChI

InChI=1S/2C22H44N6O11.CH2O3/c2*23-2-1-10(30)21(35)28-9-3-8(26)19(39-22-14(27)17(33)16(32)11(5-24)37-22)18(34)20(9)38-13-4-7(25)15(31)12(6-29)36-13;2-1(3)4/h2*7-20,22,29-34H,1-6,23-27H2,(H,28,35);(H2,2,3,4)

InChI Key

GXLIAVWTSGUGBV-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C(=O)(O)O

Synonyms

1-N-((S)-4-amino-2-hydroxybutyryl)-2''-deoxykanamycin B
AHBD-kanamycin B

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.